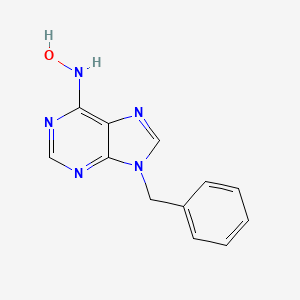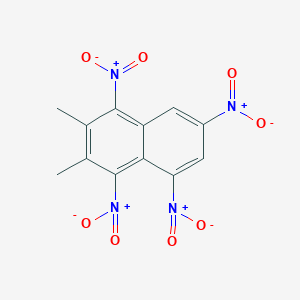
2,3-Dimethyl-1,4,5,7-tetranitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-1,4,5,7-tetranitronaphthalene is a nitroaromatic compound known for its energetic properties. It is a derivative of naphthalene, characterized by the presence of four nitro groups and two methyl groups attached to the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,4,5,7-tetranitronaphthalene typically involves the nitration of 2,3-dimethylnaphthalene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the aromatic ring to introduce nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-1,4,5,7-tetranitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride are used.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted naphthalene derivatives with various functional groups replacing the nitro groups.
Applications De Recherche Scientifique
2,3-Dimethyl-1,4,5,7-tetranitronaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nitroaromatic compounds and as a model compound in studies of nitration reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-1,4,5,7-tetranitronaphthalene involves the interaction of its nitro groups with molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the disruption of cellular processes, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known nitroaromatic compound used in explosives.
1,3,5-Trinitrobenzene: A nitroaromatic compound with similar energetic properties.
2,4-Dinitrotoluene: A nitroaromatic compound used in the production of polyurethane foams.
Uniqueness
2,3-Dimethyl-1,4,5,7-tetranitronaphthalene is unique due to the presence of both methyl and nitro groups on the naphthalene ring, which imparts distinct chemical and physical properties. Its high energy content and stability make it particularly suitable for applications in energetic materials .
Propriétés
Numéro CAS |
50558-70-8 |
|---|---|
Formule moléculaire |
C12H8N4O8 |
Poids moléculaire |
336.21 g/mol |
Nom IUPAC |
2,3-dimethyl-1,4,5,7-tetranitronaphthalene |
InChI |
InChI=1S/C12H8N4O8/c1-5-6(2)12(16(23)24)10-8(11(5)15(21)22)3-7(13(17)18)4-9(10)14(19)20/h3-4H,1-2H3 |
Clé InChI |
AUHAWPBAMPMCSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C(=CC(=CC2=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)
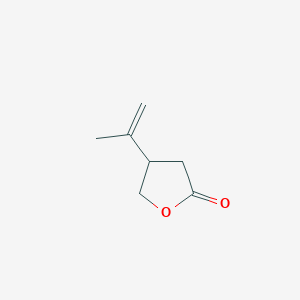
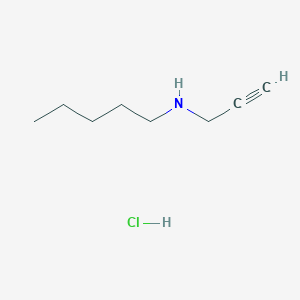
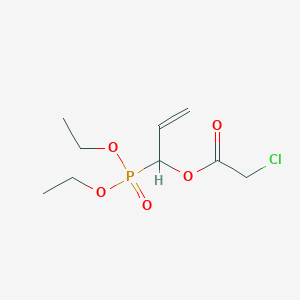



![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)



